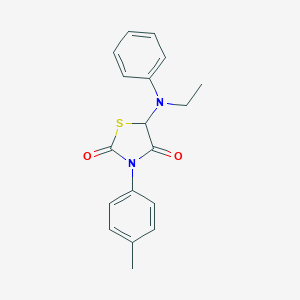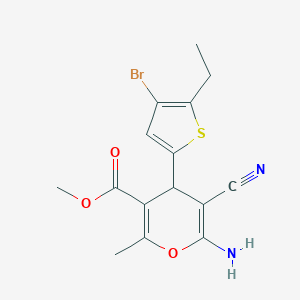amino]acetate](/img/structure/B259047.png)
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate, also known as MMSA, is a chemical compound that has been widely used in scientific research. It is a sulfonylurea derivative that has been shown to have anti-inflammatory, antitumor, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in various biological processes. For example, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression.
Biochemical and Physiological Effects
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of glucose and insulin in the blood, which may be beneficial for the treatment of diabetes. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been found to decrease the levels of triglycerides and cholesterol in the blood, which may be beneficial for the treatment of hyperlipidemia. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been found to have neuroprotective effects by protecting neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate in lab experiments is its broad range of pharmacological properties. It can be used to study various biological processes such as inflammation, cancer, and viral infections. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate. One area of research could be the development of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate derivatives with improved pharmacological properties. Another area of research could be the identification of the molecular targets of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate and the elucidation of its mechanism of action. Moreover, further studies are needed to determine the safety and efficacy of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate in animal models and clinical trials. Finally, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate could be used as a lead compound for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate involves a series of chemical reactions starting from 8-hydroxyquinoline. The first step is the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected 8-hydroxyquinoline is then reacted with 4-methylbenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with methylamine to form Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate.
Aplicaciones Científicas De Investigación
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been widely used in scientific research due to its various pharmacological properties. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been shown to have antitumor properties by inducing apoptosis in cancer cells. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been found to have antiviral properties against HIV-1 and hepatitis C virus.
Propiedades
Nombre del producto |
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate |
|---|---|
Fórmula molecular |
C19H18N2O4S |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
methyl 2-[(4-methylphenyl)sulfonyl-quinolin-8-ylamino]acetate |
InChI |
InChI=1S/C19H18N2O4S/c1-14-8-10-16(11-9-14)26(23,24)21(13-18(22)25-2)17-7-3-5-15-6-4-12-20-19(15)17/h3-12H,13H2,1-2H3 |
Clave InChI |
PUILJMFFDPUBFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)
![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)


![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)



